molecular formula C15H14N4S B14947581 1-(2-Cyanoethyl)-1-phenyl-3-pyridin-3-ylthiourea

1-(2-Cyanoethyl)-1-phenyl-3-pyridin-3-ylthiourea

Cat. No.: B14947581
M. Wt: 282.4 g/mol
InChI Key: YRFFEQKOVRIBBN-UHFFFAOYSA-N
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Description

1-(2-Cyanoethyl)-1-phenyl-3-pyridin-3-ylthiourea is a chemical compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyanoethyl)-1-phenyl-3-pyridin-3-ylthiourea typically involves the reaction of 1-phenyl-3-pyridin-3-ylthiourea with 2-chloroacetonitrile under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyanoethyl)-1-phenyl-3-pyridin-3-ylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The cyanoethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

1-(2-Cyanoethyl)-1-phenyl-3-pyridin-3-ylthiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 1-(2-Cyanoethyl)-1-phenyl-3-pyridin-3-ylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole
  • 1-(2-Cyanoethyl)pyrrole
  • 1-(2-Cyanoethyl)-3-(3-methoxypropane)imidazolium bromide

Uniqueness

1-(2-Cyanoethyl)-1-phenyl-3-pyridin-3-ylthiourea is unique due to its combination of a cyanoethyl group, a phenyl group, and a pyridinyl group attached to the thiourea core. This unique structure imparts specific chemical and biological properties that differentiate it from other thioureas and related compounds.

Properties

Molecular Formula

C15H14N4S

Molecular Weight

282.4 g/mol

IUPAC Name

1-(2-cyanoethyl)-1-phenyl-3-pyridin-3-ylthiourea

InChI

InChI=1S/C15H14N4S/c16-9-5-11-19(14-7-2-1-3-8-14)15(20)18-13-6-4-10-17-12-13/h1-4,6-8,10,12H,5,11H2,(H,18,20)

InChI Key

YRFFEQKOVRIBBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CCC#N)C(=S)NC2=CN=CC=C2

Origin of Product

United States

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